1-(2,6-Xylyl)thiourea

Description

The exact mass of the compound 1-(2,6-Dimethylphenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202179. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

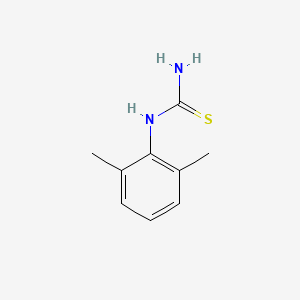

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNKJUONFPQYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213803 | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6396-76-5 | |

| Record name | N-(2,6-Dimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6396-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006396765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6396-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-Dimethylphenyl)thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQC8E3DN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2,6-Xylyl)thiourea chemical and physical properties

An In-Depth Technical Guide to 1-(2,6-Xylyl)thiourea: Properties, Synthesis, and Applications

Introduction

This compound, also known as N-(2,6-dimethylphenyl)thiourea, is a substituted thiourea derivative of significant interest in forensic toxicology and analytical chemistry.[1] As a primary metabolite of xylazine, a potent α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine, its detection serves as a crucial biomarker for xylazine exposure.[1][2] The increasing use of xylazine as an adulterant in the illicit drug supply necessitates robust analytical methods for its identification in biological matrices.[3]

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical applications of this compound. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a definitive reference for laboratory applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its synthesis, purification, and analytical detection. The compound presents as a stable, crystalline solid under standard conditions.[1]

Identifiers and Physical Data

| Property | Value | Source(s) |

| CAS Number | 6396-76-5 | [1][4] |

| Molecular Formula | C₉H₁₂N₂S | [1][4] |

| Molecular Weight | 180.27 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 201-202 °C | [4] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 10 mg/mL | [5] |

Spectroscopic and Structural Data

Spectroscopic data are critical for the unambiguous identification and structural elucidation of the compound.

| Property | Value / Description | Source(s) |

| UV λmax | 249 nm | [5] |

| SMILES | CC1=CC=CC(C)=C1NC(N)=S | [1][4] |

| InChI Key | ASNKJUONFPQYPC-UHFFFAOYSA-N | [1][4] |

| ¹H NMR (Predicted) | Signals expected for aromatic protons (triplet and doublet, ~7.0-7.2 ppm), NH/NH₂ protons (broad singlets), and two distinct methyl groups (singlet, ~2.2 ppm). NH protons of thiourea typically appear around 7.0-7.2 ppm in DMSO-d₆. | [6] |

| FTIR (Expected) | Characteristic peaks for N-H stretching (~3100-3400 cm⁻¹), C-H aromatic/aliphatic stretching (~2900-3100 cm⁻¹), C=S stretching (~700-850 cm⁻¹ and ~1000-1200 cm⁻¹), and C-N stretching (~1350-1450 cm⁻¹). | [7][8] |

| Mass Spectrometry | Amenable to GC-MS and LC-MS/MS analysis. Expected molecular ion [M+H]⁺ at m/z 181. | [1][5] |

Synthesis and Characterization

The synthesis of this compound is typically achieved via the reaction of 2,6-dimethylaniline with an appropriate thiocarbonyl source. A common and reliable method involves the in-situ formation of an isothiocyanate from ammonium thiocyanate, which then reacts with the aniline.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing N-aryl thiourea derivatives.[7][9]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Acetyl chloride (CH₃COCl)

-

2,6-Dimethylaniline (C₈H₁₁N)

-

Acetone (anhydrous)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard reflux and filtration apparatus

Procedure:

-

Isothiocyanate Generation:

-

To a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (50 mL) in a round-bottom flask, add a solution of acetyl chloride (0.10 mol) in acetone (20 mL) dropwise with stirring.

-

Heat the mixture to reflux for 30 minutes. The reaction generates acetyl isothiocyanate in situ.

-

Causality: Acetyl chloride reacts with the thiocyanate salt to form the more reactive acyl isothiocyanate intermediate, which is susceptible to nucleophilic attack by the amine.

-

-

Thiourea Formation:

-

Cool the reaction mixture to room temperature.

-

Add a solution of 2,6-dimethylaniline (0.10 mol) in acetone (20 mL) to the flask.

-

Heat the new mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The primary amine of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The subsequent loss of the acetyl group yields the target thiourea.

-

-

Purification and Isolation:

-

After cooling, pour the reaction mixture into a beaker containing cold water acidified with a small amount of HCl.

-

A precipitate of crude this compound will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, crystalline this compound.

-

Dry the final product under vacuum.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (201-202 °C).[4] A sharp melting range indicates high purity.

-

FTIR Spectroscopy: Confirm the presence of key functional groups (N-H, C=S, aromatic C-H).

-

NMR Spectroscopy (¹H and ¹³C): Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry: Confirm the molecular weight by identifying the molecular ion peak.

Applications and Biological Relevance

Forensic Analysis: Biomarker for Xylazine

The primary application of this compound is as a specific analytical standard for confirming xylazine use.[1][5] While xylazine is metabolized into several compounds, this compound is a key urinary metabolite.[1] However, recent studies note that it may not always be detected in exposed individuals, highlighting the need for multi-metabolite detection methods.[2]

Analytical Workflow Diagram

Caption: A typical workflow for the detection of this compound in biological samples.

Experimental Protocol: Detection by LC-MS/MS

This protocol provides a generalized method for the extraction and quantification of this compound from urine, based on established forensic toxicology procedures.[3][10][11]

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)

-

Urine samples, quality controls, and calibrators

-

Internal standard (e.g., a deuterated analog)

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

Ammonium hydroxide

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add the internal standard.

-

If required, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.

-

Adjust the sample pH as required by the SPE cartridge protocol (e.g., acidic for MCX, neutral for HLB).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the analyte using an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

-

Causality: SPE provides a critical cleanup and concentration step, removing matrix components that can interfere with LC-MS/MS analysis and improving detection sensitivity.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Chromatography: Use a C18 column with a gradient elution of water and acetonitrile/methanol (both containing a modifier like 0.1% formic acid) to separate the analyte from other components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor for specific Multiple Reaction Monitoring (MRM) transitions for this compound (e.g., Q1: 181 -> Q3: fragment ions) and the internal standard.

-

Self-Validation: The use of at least two MRM transitions and a stable isotope-labeled internal standard provides a self-validating system, ensuring high confidence in analyte identification and quantification.

-

Potential in Drug Development

While this compound itself is primarily an analytical standard, the thiourea scaffold is a "privileged structure" in medicinal chemistry.[8] Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12] The 2,6-disubstituted phenyl ring present in this molecule is a common feature in many pharmacologically active compounds, often used to restrict bond rotation and enhance binding to biological targets. Therefore, this compound could serve as a valuable starting point or fragment for the design of novel therapeutic agents.

Handling and Storage

Storage: Store at -20°C for long-term stability.[5] Shipping: May be shipped at room temperature for short durations.[5] Safety: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. As with many thiourea derivatives, potential toxicity should be assumed.

Conclusion

This compound is a compound of critical importance in the field of forensic toxicology. Its well-defined chemical and physical properties, coupled with established synthetic routes, allow for its reliable preparation as an analytical reference material. The robust LC-MS/MS methods developed for its detection provide the sensitivity and specificity required for forensic casework. Beyond its role as a metabolite, its structure embodies features common in medicinal chemistry, suggesting potential, though unexplored, utility in drug discovery programs. This guide provides the foundational knowledge necessary for scientists to confidently work with and understand this key compound.

References

- Gowda, B. T., et al. (2012). 3-Acetyl-1-(2,6-dimethylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2306.

- Glicksberg, A., et al. (2024). Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. Journal of Analytical Toxicology.

- PrepChem. (n.d.). Synthesis of 2,6-dimethylphenyl-3-carbamylthiourea.

- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted).

- Singh, P., et al. (2024). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Medicine, Science and the Law.

- Spectral Database for Organic Compounds (SDBS). (n.d.). N-(2,6-dimethylphenyl)-N'-[3-[4-(4-fluorophenyl)-1-piperazinyl]propyl]thiourea.

- Wang, D., et al. (2015). Detection of xylazine and 2,6-xylidine in blood and urine by SPE-HPLC/MS/MS. ResearchGate.

- Royal Society of Chemistry. (2024). Rapid differentiation of xylazine metabolites using SLIM IM-MS. Analytical Methods.

- ResearchGate. (n.d.). 1H NMR (400 MHz, DMSO-d 6 ) spectra of thiourea (a) and NSA 08 (b).

- MDPI. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(18), 5859.

- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media.

- CAS Common Chemistry. (n.d.). N-(2,6-Dimethylphenyl)thiourea.

- Zhang, Y., et al. (2015). Simultaneous Determination of Xylazine and 2,6-Xylidine in Blood and Urine by Auto Solid-Phase Extraction and Ultra High Performance Liquid Chromatography Coupled with Quadrupole-Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 621-627.

- Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

Sources

- 1. mzCloud – N 2 5 Dimethylphenyl N 2 6 dimethylphenyl thiourea [mzcloud.org]

- 2. Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of N-(2,6-dimethylphenyl)-thiourea

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of N-(2,6-dimethylphenyl)-thiourea. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond simple procedural lists to explain the causal logic behind analytical choices. We will integrate data from spectroscopic and crystallographic methods to build a self-validating case for the molecule's final structure, grounded in authoritative scientific principles.

Introduction

N-(2,6-dimethylphenyl)-thiourea is a disubstituted thiourea derivative. Thioureas are a class of organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S. They are structurally analogous to ureas but exhibit distinct chemical properties and biological activities due to the replacement of the oxygen atom with sulfur.[1] These compounds are valuable intermediates in organic synthesis and have been explored for a wide range of applications, including roles as anticancer agents and metabolites of veterinary drugs like Xylazine.[2][3]

Accurate and unambiguous structure elucidation is the bedrock of all subsequent chemical and biological investigation. It ensures reproducibility, validates synthetic pathways, and is essential for understanding structure-activity relationships (SAR). This guide presents a holistic workflow, demonstrating how a combination of analytical techniques provides layers of evidence that, when combined, leave no ambiguity as to the molecular structure of N-(2,6-dimethylphenyl)-thiourea.

The Analytical Workflow: A Strategy of Orthogonal Validation

The core principle of robust structure elucidation is the use of orthogonal techniques—methods that probe different molecular properties. A discrepancy in one technique can be clarified by another, leading to a high-confidence final assignment. Our workflow proceeds from foundational characterization to definitive confirmation.

Caption: Overall workflow for the structure elucidation of N-(2,6-dimethylphenyl)-thiourea.

Part 1: Synthesis and Foundational Spectroscopic Analysis

Before any analysis can be trusted, a pure sample must be obtained. The synthesis of N-aryl thioureas is well-established.

Experimental Protocol: Synthesis

A robust method involves the reaction of the corresponding aniline with an isothiocyanate precursor. A procedure analogous to those used for similar derivatives is as follows[4][5]:

-

Isothiocyanate Formation: To a stirring suspension of ammonium thiocyanate (1.1 eq) in acetone (50 mL), add acetyl chloride (1.0 eq) dropwise. Reflux the mixture for 30 minutes to form acetyl isothiocyanate in situ.

-

Thiourea Synthesis: Cool the mixture to room temperature. Add a solution of 2,6-dimethylaniline (1.0 eq) in acetone (20 mL) dropwise.

-

Reaction Completion: Reflux the resulting mixture for 3-4 hours, monitoring by TLC until the starting aniline is consumed.

-

Isolation: Pour the reaction mixture into cold, acidified water (pH ~4-5).

-

Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude solid from a suitable solvent like ethanol or acetonitrile to yield pure N-(2,6-dimethylphenyl)-thiourea as a white or off-white solid.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Rationale: FTIR spectroscopy is the first line of analysis. It is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For this molecule, we are primarily looking for confirmation of the N-H bonds and the characteristic C=S (thioamide) bond, while also confirming the absence of starting material functionalities or C=O bonds from potential side products.

Experimental Protocol: Data Acquisition

-

Prepare a KBr pellet by mixing ~1 mg of the purified sample with ~100 mg of dry, spectroscopic-grade KBr.

-

Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹, averaging at least 16 scans for a good signal-to-noise ratio.[6]

Expected Data & Interpretation: The IR spectrum provides a molecular fingerprint. The key is to assign the most diagnostic peaks.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale & Comments |

| N-H Stretch | 3150 - 3400 | A broad to medium peak (or multiple peaks) indicates the N-H bonds of the primary and secondary amine groups. Hydrogen bonding can broaden these signals.[7] |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium-intensity peaks just above 3000 cm⁻¹ confirm the presence of the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Confirms the presence of the two methyl groups. |

| C=S Stretch (Thioamide I) | 1300 - 1550 | This bond is less polar and weaker than a C=O bond, so its absorption is variable and highly coupled with C-N stretching. It is often found as a strong band around 1365 cm⁻¹.[4][7] |

| C-N Stretch | 1200 - 1400 | Strong absorptions in this region, coupled with N-H bending, are characteristic of the thioamide moiety. |

| C=S Bend | 700 - 800 | A peak in this region can be attributed to the C=S group, though it can be weak. A value of ~710 cm⁻¹ has been reported for a similar structure.[4] |

The presence of these bands, and crucially, the absence of a strong C=O stretch (~1700 cm⁻¹), provides the first layer of evidence for the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. Together, they allow for a complete mapping of the molecule's covalent structure.

Experimental Protocol: NMR Analysis

-

Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice for thioureas due to its ability to dissolve the sample and resolve N-H proton signals).

-

Acquire a ¹H NMR spectrum, ensuring sufficient scans to obtain a clear signal for all protons, including the broad N-H signals.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Expected Data & Interpretation:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| NH -Aryl | ~9.5 | Singlet (broad) | 1H | Ar-NH -C=S | The thioamide proton attached to the aromatic ring. Its chemical shift is downfield due to deshielding and hydrogen bonding. Expected to be a singlet.[1] |

| NH ₂ | ~7.5 | Singlet (broad) | 2H | C=S-NH ₂ | The primary amine protons are typically broad and their position is solvent-dependent. |

| Aromatic H | 7.0 - 7.2 | Multiplet | 3H | Ar-H | The three protons on the dimethylphenyl ring will likely appear as a multiplet or as a distinct triplet and doublet. |

| Methyl H | ~2.2 | Singlet | 6H | Ar-CH ₃ | The two methyl groups are chemically and magnetically equivalent due to free rotation, resulting in a single sharp peak integrating to 6 protons. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |

| Thioamide C | ~180 | C =S | The thioamide carbon is highly deshielded and is the most characteristic signal in the spectrum, appearing far downfield.[8] |

| Aromatic C | 125 - 140 | Ar-C | Four distinct signals are expected for the aromatic carbons due to symmetry: the carbon attached to nitrogen (C-N), the two carbons bearing methyl groups (C-CH₃), and the two remaining CH carbons. |

| Methyl C | ~18 | Ar-C H₃ | A single, upfield signal for the two equivalent methyl carbons. |

The combination of ¹H and ¹³C NMR data allows for the confident assembly of the molecular skeleton, confirming the presence and connectivity of the 2,6-dimethylphenyl group and the thiourea moiety.

Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, corroborating evidence for its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: MS Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for fragmentation analysis.

-

Acquire the mass spectrum over an appropriate m/z range.

Expected Data & Interpretation:

-

Molecular Ion: The molecular formula of N-(2,6-dimethylphenyl)-thiourea is C₉H₁₂N₂S. Its monoisotopic mass is 180.0721 Da.[3] An ESI-HRMS experiment should show a prominent [M+H]⁺ ion at m/z 181.0799. Observing this peak with an error of <5 ppm provides definitive confirmation of the molecular formula.

-

Fragmentation Pattern (EI-MS): Electron ionization is a higher-energy technique that causes the molecule to fragment in a predictable way. This pattern provides a structural fingerprint.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. 1-(2,6-DIMETHYLPHENYL)-2-THIOUREA CAS#: 6396-76-5 [m.chemicalbook.com]

- 4. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2,6-Dimethylphenyl)-N′-propanoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of 1-(2,6-Xylyl)thiourea

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-(2,6-Xylyl)thiourea, a compound of interest in pharmaceutical research and development. The document details the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination using the gold-standard shake-flask method, and summarizes known solubility data. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights for laboratory applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental physicochemical property that governs the bioavailability and therapeutic efficacy of a drug candidate.[1] For a drug to be absorbed into the systemic circulation and exert its pharmacological effect, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a thorough understanding and accurate determination of a compound's solubility profile in various solvents are paramount during the pre-formulation and formulation development stages.[2][3]

This compound, also known as N-(2,6-dimethylphenyl)thiourea, is a metabolite of the α2-adrenergic agonist xylazine and serves as an important analytical reference standard.[4][5] Its structural characteristics, including the thiourea moiety and the substituted phenyl ring, influence its interactions with different solvents and thus its solubility. This guide will delve into the specifics of determining this crucial property for this compound.

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Key factors influencing the solubility of this compound include:

-

Solvent Polarity: The polarity of the solvent determines its ability to solvate the solute molecules. The thiourea group in this compound can participate in hydrogen bonding, suggesting that it will exhibit some solubility in polar protic and aprotic solvents.

-

Hydrogen Bonding: The presence of N-H protons and the sulfur atom in the thiourea group allows for hydrogen bonding with appropriate solvents. Solvents that can act as hydrogen bond donors or acceptors will likely have a greater capacity to dissolve this compound.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.[6]

-

pH (for aqueous solutions): While this compound is not strongly acidic or basic, its solubility in aqueous media can be influenced by pH, which may affect the ionization state of the molecule.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[8][9] This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach saturation.

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] By ensuring an excess of the solid is present, the resulting concentration of the dissolved compound represents its maximum solubility in that solvent under the given conditions. The extended equilibration time allows for the dissolution process to reach a steady state, minimizing the risk of reporting kinetically trapped, supersaturated concentrations.[8]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (crystalline solid, purity ≥98%)[5]

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Toluene, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[1][10]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Addition of Solvent: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] Preliminary experiments can be conducted to determine the time required to reach a plateau in solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed is recommended to pellet the undissolved solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10][11] A calibration curve should be prepared using standard solutions of known concentrations.

Visual Representation of the Experimental Workflow

Caption: Workflow for the determination of this compound solubility using the shake-flask method.

Solubility Profile of this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility is temperature-dependent, and the values presented here are typically at room temperature unless otherwise specified.

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Reference |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 30 | [4][5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 30 | [4][5] |

| Ethanol | C₂H₅OH | 4.3 | 10 | [4][5] |

Note: The polarity index is a relative measure of the degree of interaction of the solvent with various polar test solutes.

The data indicates that this compound exhibits good solubility in highly polar aprotic solvents like DMF and DMSO, and moderate solubility in the polar protic solvent ethanol. Further studies are recommended to expand this profile to include a wider range of solvents, including nonpolar and aqueous systems, to provide a more complete picture for formulation development.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of this compound. A thorough understanding of solubility is crucial for the successful development of any pharmaceutical compound. The outlined shake-flask method offers a reliable and robust approach for determining the thermodynamic solubility of this compound. The provided solubility data in DMF, DMSO, and ethanol serves as a valuable starting point for formulation scientists. It is recommended that further solubility studies be conducted in a broader range of solvents and at various temperatures to create a comprehensive solubility database for this compound, which will be instrumental in guiding future research and development efforts.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E45. [Link]

- Alves, C., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 3(3), 179-204. [Link]

- Yin, Q., et al. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. (n.d.).

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- ResearchGate. (2011). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- International Journal of Pharmaceutical and Bio-Medical Science. (2023). Comparative Study of UV And HPLC Methods for Estimation of Drug.

- Journal of Pharmaceutical Sciences. (2007). Analytical Method Selection for Drug Product Dissolution Testing.

- Sciencemadness Wiki. (2022). Thiourea.

- PubChemLite. (n.d.). 1-phenyl-3-(2,6-xylyl)-2-thiourea.

- National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Database.

- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.

- National Center for Biotechnology Information. (2012). 3-Acetyl-1-(2,6-dimethylphenyl)thiourea.

- Cheméo. (n.d.). Thiourea (CAS 62-56-6).

- ResearchGate. (2014). Solubility of thiourea at different temperatures and pH values.

- ResearchGate. (2010). Measurement and correlation for solubility of thiourea in different solvents.

- Drugfuture. (n.d.). 1-(2,6-DIMETHYLPHENYL)THIOUREA.

- ResearchGate. (2021). Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. 1-(2,6-DIMETHYLPHENYL)-2-THIOUREA CAS#: 6396-76-5 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Properties of 2,6-Dimethylphenylthiourea: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dimethylphenylthiourea, a molecule of significant interest in medicinal chemistry and materials science.[1] As a derivative of thiourea, its structural and electronic characteristics, which can be elucidated through various spectroscopic techniques, are crucial for understanding its reactivity, potential biological activity, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical methodologies for its characterization.

Introduction to 2,6-Dimethylphenylthiourea

2,6-Dimethylphenylthiourea belongs to the class of N-substituted thiourea derivatives, which are known for a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The presence of the thiourea backbone (-NH-C(S)-NH-) provides a versatile scaffold for chemical modifications, and the 2,6-dimethylphenyl substituent introduces specific steric and electronic effects that can modulate its chemical behavior and biological efficacy. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,6-Dimethylphenylthiourea, both ¹H and ¹³C NMR are critical for confirming the connectivity of the molecule.[4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,6-Dimethylphenylthiourea is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H protons of the thiourea moiety.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Thiourea) | 9.0 - 10.0 | Singlet (broad) | 1H |

| N'-H (Thiourea) | 7.5 - 8.5 | Singlet (broad) | 2H |

| Aromatic C-H | 7.0 - 7.3 | Multiplet | 3H |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet | 6H |

Causality Behind Predicted Chemical Shifts:

-

N-H Protons: The protons attached to the nitrogen atoms of the thiourea group are expected to be significantly deshielded due to the electron-withdrawing effect of the thiocarbonyl group (C=S) and the adjacent nitrogen atoms. Their signals are often broad due to quadrupole broadening and potential hydrogen exchange.[6]

-

Aromatic Protons: The protons on the dimethylphenyl ring will appear in the typical aromatic region. The substitution pattern will lead to a complex multiplet.

-

Methyl Protons: The six equivalent protons of the two methyl groups will give rise to a single, sharp singlet, shifted slightly downfield due to their attachment to the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 180 - 190 |

| Aromatic C (quaternary, substituted) | 135 - 145 |

| Aromatic C-H | 125 - 130 |

| Methyl (CH₃) | 18 - 25 |

Causality Behind Predicted Chemical Shifts:

-

Thiocarbonyl Carbon: The carbon of the C=S group is highly deshielded and will appear at a characteristic downfield shift.[6]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the methyl groups and the nitrogen atom will be shifted further downfield compared to the other aromatic carbons.

-

Methyl Carbons: The methyl carbons will resonate in the typical aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,6-Dimethylphenylthiourea.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

-

Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum with proton decoupling to obtain singlets for all carbon signals.

-

For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The FT-IR spectrum of 2,6-Dimethylphenylthiourea will be characterized by vibrations of the N-H, C-H, C=S, and C-N bonds.

Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | 3100 - 3400 | Medium-Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | 2850 - 3000 | Medium |

| C=S Stretching | 1000 - 1200 | Medium-Strong |

| C-N Stretching | 1300 - 1400 | Strong |

| N-H Bending | 1500 - 1600 | Medium |

Causality Behind Vibrational Frequencies:

-

N-H Stretching: The N-H bonds in the thiourea moiety will give rise to characteristic stretching vibrations in the high-frequency region of the spectrum. The presence of multiple peaks in this region can be indicative of different hydrogen bonding environments.

-

C=S Stretching: The thiocarbonyl group has a characteristic stretching vibration that is typically observed in the fingerprint region of the spectrum. This peak is crucial for confirming the presence of the thiourea functionality.[8]

-

C-N Stretching: The stretching vibrations of the C-N bonds will also appear in the fingerprint region and are often coupled with other vibrations.

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the sample. For solid 2,6-Dimethylphenylthiourea, the KBr pellet or Attenuated Total Reflectance (ATR) methods are commonly used.[9]

KBr Pellet Method:

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[7]

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.

-

ATR Method:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10] For 2,6-Dimethylphenylthiourea, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the thiocarbonyl group.

Predicted UV-Vis Spectral Data

| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π* (Aromatic) | 200 - 250 | Ethanol/Methanol |

| n → π* (Thiocarbonyl) | 280 - 320 | Ethanol/Methanol |

Causality Behind Absorption Maxima:

-

π → π Transitions:* The phenyl ring contains a conjugated π-electron system, which gives rise to intense absorption bands in the shorter wavelength UV region.

-

n → π Transitions:* The thiocarbonyl group has non-bonding electrons (n) on the sulfur atom, which can be excited to an anti-bonding π* orbital. This transition is typically of lower intensity and occurs at a longer wavelength compared to the π → π* transitions.[11]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 2,6-Dimethylphenylthiourea of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[12]

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

-

Use a quartz cuvette for the measurements, as glass absorbs in the UV region.[13]

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.[10]

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.[10]

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[10]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[14][15][16] For 2,6-Dimethylphenylthiourea, mass spectrometry will confirm its molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectral Data

-

Molecular Ion Peak (M⁺•): The mass spectrum should show a prominent molecular ion peak at m/z = 180.27, corresponding to the molecular weight of 2,6-Dimethylphenylthiourea (C₉H₁₂N₂S).[17][18]

-

Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ¹⁵N, ³³S, ³⁴S), satellite peaks at M+1 and M+2 will also be observed.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization techniques. Common fragmentation pathways may involve the loss of the thiourea side chain or cleavage of the aromatic ring.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Choose an appropriate ionization method. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.[16]

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern can be used to deduce structural features.

-

Visualizations

Molecular Structure

Caption: General workflow for the spectroscopic characterization of 2,6-Dimethylphenylthiourea.

Conclusion

The spectroscopic characterization of 2,6-Dimethylphenylthiourea through NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive understanding of its molecular structure and electronic properties. Each technique offers unique and complementary information, and together they form a powerful analytical toolkit for the unambiguous identification and purity assessment of this important compound. The methodologies and predicted spectral data presented in this guide serve as a valuable resource for researchers and scientists working with thiourea derivatives in drug discovery and materials science.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules.

- Unknown. (n.d.). Sample preparation for FT-IR.

- NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.

- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.

- Unknown. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.

- TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.

- Purdue College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.

- MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives.

- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.

- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.

- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Jetir.Org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- ChemicalBook. (n.d.). 1-(2,6-dimethylphenyl)-2-thiourea.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea.

- ResearchGate. (2025, August 7). (PDF) Spectroscopic and structural study of a series of pivaloylthiourea derivatives.

- Santa Cruz Biotechnology. (n.d.). 2,6-Dimethylphenylthiourea.

- PubMed Central. (2022, December 10). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives.

- CAS Common Chemistry. (n.d.). N-(2,6-Dimethylphenyl)thiourea.

Sources

- 1. 1-(2,6-DIMETHYLPHENYL)-2-THIOUREA CAS#: 6396-76-5 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. azolifesciences.com [azolifesciences.com]

- 6. researchgate.net [researchgate.net]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. jetir.org [jetir.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 11. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. ossila.com [ossila.com]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. scbt.com [scbt.com]

- 18. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to 1-(2,6-Xylyl)thiourea: A Core Xylazine Metabolite

Abstract

Xylazine, a potent α2-adrenergic agonist used in veterinary medicine, has emerged as a significant adulterant in the illicit drug supply, escalating the complexity of the opioid crisis.[1][2][3][4] Understanding its metabolic fate within the human body is paramount for clinical diagnostics, forensic toxicology, and the development of effective public health responses. This guide provides a comprehensive technical overview of 1-(2,6-Xylyl)thiourea, also known as N-(2,6-dimethylphenyl)thiourea, a key metabolite formed through the biotransformation of xylazine.[5][6][7] We will explore the metabolic pathways, the central role of cytochrome P450 enzymes, state-of-the-art analytical methodologies for its detection, and its toxicological significance. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of this critical analyte.

Introduction: The Xylazine Challenge

Initially developed as an antihypertensive agent for humans, xylazine's clinical trials were halted due to severe central nervous system depressant effects and hypotension.[1][2] It was subsequently approved for veterinary use as a sedative, analgesic, and muscle relaxant.[2] In recent years, xylazine has been increasingly identified as an adulterant in illicit substances, particularly fentanyl, contributing to a surge in overdose fatalities.[1][4] Its presence complicates overdose response as its sedative effects are not reversible by naloxone, the standard opioid antagonist.[4]

Drug metabolism, the process by which the body breaks down foreign substances, typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent drug.[8][9] Phase II reactions conjugate these modified compounds with endogenous molecules to increase water solubility and facilitate excretion.[10][11] Xylazine undergoes extensive Phase I metabolism, leading to a variety of products, including the thiourea derivative that is the focus of this guide.[6][7][12]

The Metabolic Journey: From Xylazine to this compound

The biotransformation of xylazine is a complex enzymatic process primarily occurring in the liver. The cytochrome P450 (CYP450) superfamily of enzymes is central to this pathway.[8][12][13]

The Role of Cytochrome P450 Enzymes

The CYP450 system is responsible for the metabolism of approximately 70-80% of all clinical drugs.[8] These enzymes, highly concentrated in the liver, catalyze oxidative reactions that are the first step in detoxifying xenobiotics.[8][9] Studies in animal models suggest that CYP3A is a key subfamily involved in xylazine metabolism.[14][15] Inhibition or induction of these enzymes by co-administered drugs can significantly alter xylazine's pharmacokinetic profile, potentially increasing its toxicity.[14][16][17]

Proposed Formation Mechanism

The formation of this compound from xylazine involves the cleavage of the thiazine ring, a key structural feature of the parent molecule.[18] While multiple metabolites are formed, this pathway is significant. The process is believed to proceed through an oxidative mechanism that opens the dihydrothiazine ring.[6][7] In vitro studies using rat liver microsomes have shown that N-(2,6-dimethylphenyl)thiourea is a major metabolite produced.[6][7]

While this compound is a historically recognized metabolite, recent human studies have identified other metabolites, such as oxo-xylazine and sulfone-xylazine, that may be present in even greater abundance in biological samples.[19][20][21][22]

Visualization of Xylazine Metabolism

The following diagram illustrates the primary Phase I metabolic pathways of xylazine, leading to the formation of this compound and other significant metabolites.

Caption: Primary Phase I metabolic pathways of xylazine.

Physicochemical Profile: this compound

Accurate identification requires a thorough understanding of the metabolite's physical and chemical properties. An analytical reference standard is essential for confirmatory analysis.[5]

| Property | Value | Reference |

| Formal Name | N-(2,6-dimethylphenyl)-thiourea | [5] |

| Synonyms | 1-(2,6-Xylyl)-2-thiourea, 2,6-Dimethylphenylthiourea | [5][23] |

| CAS Number | 6396-76-5 | [5][23] |

| Molecular Formula | C₉H₁₂N₂S | [5][24] |

| Formula Weight | 180.3 g/mol | [5] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL | [5] |

| SMILES | CC1=CC=CC(C)=C1NC(N)=S | [5] |

| InChI Key | ASNKJUONFPQYPC-UHFFFAOYSA-N | [5][24] |

Analytical Methodologies for Detection

The detection of xylazine and its metabolites is a critical task in forensic and clinical toxicology. Due to the rapid metabolism of the parent drug, identifying metabolites like this compound can extend the window of detection.[5][25]

Common Biological Matrices

Urine and blood (plasma/serum) are the most common matrices for analysis.[10][26][27] Urine is often preferred for screening due to higher concentrations of metabolites and a longer detection window.[11]

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS has been used for the determination of xylazine and its metabolites in equine urine for doping analysis.[6][25] While effective, it may require derivatization for certain polar metabolites.[6][7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for its high sensitivity, specificity, and ability to analyze a wide range of metabolites without derivatization.[6][19][26][27] It is the method of choice for quantifying xylazine and its metabolites in complex biological matrices like blood and urine.[20][21][28]

Experimental Protocol: LC-MS/MS Quantification in Urine

This protocol provides a generalized, self-validating workflow based on established methodologies.[20][27][29]

Objective: To quantify xylazine and its metabolites, including this compound, in human urine.

1. Materials & Reagents:

- Certified Reference Materials (CRMs) for Xylazine and its metabolites (e.g., this compound, 4-hydroxy-xylazine).

- Isotopically labeled internal standard (e.g., Xylazine-D6).

- LC-MS grade water, methanol, acetonitrile, and formic acid.

- β-glucuronidase enzyme for hydrolysis of Phase II metabolites.[20][29]

- Solid-Phase Extraction (SPE) cartridges or 96-well plates.

2. Sample Preparation (Hydrolysis & Extraction):

- Rationale: Many metabolites are excreted as glucuronide conjugates (Phase II). Enzymatic hydrolysis cleaves this bond, converting the metabolite to its free form for improved detection. SPE is used to clean the sample and concentrate the analytes.

- Step 1: Pipette 100 µL of urine into a labeled tube.

- Step 2: Add internal standard (e.g., Xylazine-D6) to all samples, calibrators, and controls.

- Step 3: Add 50 µL of β-glucuronidase solution and buffer. Vortex briefly.

- Step 4: Incubate at ~60°C for 1-2 hours to ensure complete hydrolysis.

- Step 5: Perform Solid-Phase Extraction (SPE). Condition the SPE cartridge with methanol, then equilibrate with water. Load the hydrolyzed sample. Wash with a low-organic solvent to remove interferences. Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).

- Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Rationale: Chromatographic separation isolates analytes from matrix components before they enter the mass spectrometer. The mass spectrometer uses Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification.

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[27]

- Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18).[27]

- Mobile Phase A: 0.1% Formic Acid in Water.[20]

- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[20]

- Gradient: A typical gradient runs from low %B to high %B over several minutes to separate analytes.

- Mass Spectrometer: A triple quadrupole mass spectrometer.[20]

- Ionization: Electrospray Ionization (ESI), positive mode.

- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard using the reference materials. For example:

- Xylazine: 221.1 -> 164.1 / 90.0[27]

- Note: Transitions for this compound would need to be determined empirically using its reference standard.

4. Data Analysis & Validation:

- Rationale: A calibration curve is constructed to relate the instrument response to the analyte concentration. Validation according to guidelines (e.g., SWGTOX) ensures the method is accurate, precise, and reliable.[27]

- Generate a calibration curve using calibrators of known concentrations.

- Quantify the concentration in unknown samples by interpolating their response against the curve.

- Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.[27]

Visualization of Analytical Workflow

Caption: General workflow for LC-MS/MS analysis of xylazine metabolites.

Toxicological and Pharmacokinetic Considerations

The pharmacokinetics of xylazine in humans are markedly different from those in animals. In humans co-exposed to fentanyl, the median terminal half-life of xylazine is approximately 12 hours, with a wide range, which is significantly longer than the 1-hour half-life reported in some animal studies.[1][14][19][28] This extended half-life prolongs its toxic effects, including severe CNS and respiratory depression, bradycardia, and hypotension.[3][30]

Recent studies in human plasma and urine indicate that while this compound is a known metabolite, other metabolites may be more abundant.[19] In plasma, oxo-xylazine is a prominent metabolite, while in hydrolyzed urine, sulfone-xylazine signal can exceed that of the parent drug in a majority of specimens.[19][20][22][31] This finding is critical for developing robust toxicological screening methods, as targeting the most abundant and persistent metabolites can significantly improve detection sensitivity and extend the window of confirmation.[22][31]

Synthesis of the this compound Reference Standard

The availability of a pure analytical reference standard is a prerequisite for any validated quantitative method.[6][7] N-substituted thioureas can be synthesized through several established organic chemistry routes.[32]

General Synthetic Route

A common and effective method for synthesizing this compound involves the reaction of 2,6-dimethylaniline with an isothiocyanate precursor. A general approach is the reaction between an amine and a thiocarbonyl source.[33][34]

-

Formation of Isothiocyanate: An appropriate starting material is converted to an isothiocyanate.

-

Nucleophilic Addition: The primary amine (2,6-dimethylaniline) acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

-

Product Formation: A proton transfer results in the final N,N'-disubstituted thiourea product.

Visualization of Synthesis

Caption: Conceptual synthetic pathway for this compound.

Conclusion and Future Imperatives

This compound is a well-characterized and important metabolite of xylazine. Its detection serves as a reliable biomarker for confirming exposure to the parent compound, particularly in forensic investigations and doping control. However, the evolving understanding of xylazine's human metabolism underscores the need for a multi-analyte approach. Future research must focus on:

-

Comprehensive Metabolite Profiling: Fully characterizing the pharmacokinetic profiles of all major human metabolites, including oxo-xylazine and sulfone-xylazine, to determine the optimal biomarkers for different biological matrices and time points.[22][31]

-

Reference Standard Availability: Increasing the commercial availability of certified reference standards for all major xylazine metabolites to facilitate widespread adoption of quantitative methods.[4]

-

Toxicological Assessment: Investigating the individual toxicological and pharmacological activities of each major metabolite to understand their contribution to the overall clinical presentation of xylazine toxicity.

By advancing our analytical capabilities and fundamental understanding of these metabolic pathways, the scientific and medical communities can better address the significant public health threat posed by xylazine.

References

- Crews, B. O., et al. (2024). Xylazine Pharmacokinetics in Patients Testing Positive for Fentanyl and Xylazine. Clinical Chemistry.

- Unknown Author. (n.d.). Some analytic methods of xylazine and metabolites (DMA) used in biological samples.

- Reyes, A. G., et al. (n.d.). Urine Drug Surveillance in Philadelphia, PA, with Emphasis on Xylazine and its Metabolites.

- Mutlib, A. E., et al. (1992). Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS. Drug Metabolism and Disposition, 20(6), 840-848. [Link]

- Lin, Y., et al. (2025). Xylazine Pharmacokinetics in Patients Testing Positive for Fentanyl and Xylazine. Clinical Chemistry, 71(2), 266-273. [Link]

- Unknown Author. (2024). Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine. Oxford Academic. [Link]

- Barrett, B. (Host). (2025, February 7). Xylazine pharmacokinetics in patients testing positive for fentanyl and xylazine. Clinical Chemistry Podcast.

- Unknown Author. (n.d.). Characterization of xylazine metabolism in rat liver microsomes using liquid chromatography-hybrid triple quadrupole-linear ion trap-mass spectrometry.

- Wikipedia. (n.d.). Xylazine. Wikipedia. [Link]

- Spyrodaki, M. H., et al. (2004). Determination of xylazine and its metabolites by GC-MS in equine urine for doping analysis. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 107-116. [Link]

- Drug Enforcement Administration. (2022). Xylazine. DEA Diversion Control Division. [Link]

- Unknown Author. (2024). Quantitation and Abundance of Xylazine and Xylazine Metabolites in Human Urine and Plasma by LC-MS/MS.

- Unknown Author. (n.d.). Xylazine Pharmacokinetics in Patients Testing Positive for Fentanyl and Xylazine.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Mutlib, A. E., et al. (1992). Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS. Mad Barn Research Bank. [Link]

- Elechalawar, M., & Thota, P. (2023). Xylazine Toxicity.

- Lin, Y., & Crews, B. O. (2025). Xylazine and major urinary metabolites detected in patients positive for fentanyl and xylazine. Journal of Analytical Toxicology. [Link]

- Lin, Y., & Crews, B. O. (2025). Xylazine and major urinary metabolites detected in patients positive for fentanyl and xylazine. Journal of Analytical Toxicology. [Link]

- Liu, C., et al. (2023). Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges. MDPI. [Link]

- Crews, B. O., & Lin, Y. (2025). Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. Journal of Analytical Toxicology. [Link]

- The Toxicology Channel. (2023, May 1). Xylazine Toxicity. YouTube. [Link]

- Unknown Author. (n.d.). Opioid Metabolism and Effects of Cytochrome P450.

- Foley, P. L., et al. (2014). Pharmacokinetics of Ketamine and Xylazine in Young and Old Sprague–Dawley Rats.

- Ueyama, Y., et al. (2009). In vitro evaluation of differences in phase 1 metabolism of ketamine and other analgesics among humans, horses, and dogs. American Journal of Veterinary Research. [Link]

- Kukanich, B., & Womble, A. (1993). Effects of hepatic P-450 enzyme inhibitors and inducers on the duration of xylazine + ketamine anesthesia in broiler chickens and mice. Journal of Veterinary Pharmacology and Therapeutics. [Link]

- Farzam, K., & Abdullah, M. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

- Unknown Author. (n.d.). Metabolism Studies In Vitro and In Vivo.

- FDA Global Substance Registration System. (n.d.). 1-(2,6-DIMETHYLPHENYL)THIOUREA. FDA. [Link]

- Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. African Journals Online. [Link]

- Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]

- Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

- Unknown Author. (2018). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

- Unknown Author. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

- Dallagnol, J. C. C., et al. (2014). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7.

- Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

- National Center for Biotechnology Inform

- Organic Chemistry Portal. (n.d.).

- Unknown Author. (n.d.). Pharmacology and toxicology of xylazine: quid novum?. Unknown Source. [Link]

- Lin, Y. (2024). MSACL 2024 Abstract(s) for Yanchun Lin. MSACL. [Link]

Sources

- 1. myadlm.org [myadlm.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Xylazine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

- 8. openanesthesia.org [openanesthesia.org]

- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 10. cfsre.org [cfsre.org]

- 11. Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of Ketamine and Xylazine in Young and Old Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. Effects of hepatic P-450 enzyme inhibitors and inducers on the duration of xylazine + ketamine anesthesia in broiler chickens and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. europeanreview.org [europeanreview.org]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. 1-(2,6-DIMETHYLPHENYL)THIOUREA [drugfuture.com]

- 24. This compound | C9H12N2S | CID 853911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. profiles.wustl.edu [profiles.wustl.edu]

- 29. msacl.org [msacl.org]

- 30. youtube.com [youtube.com]

- 31. academic.oup.com [academic.oup.com]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. ajol.info [ajol.info]

- 34. Thiourea synthesis by thioacylation [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 1-(2,6-Xylyl)thiourea